Cas no 1860876-40-9 (Benzyl 2-iodophenyl(methyl)carbamate)
Benzyl 2-iodophenyl(methyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Benzyl 2-iodophenyl(methyl)carbamate
- Carbamic acid, N-(2-iodophenyl)-N-methyl-, phenylmethyl ester
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- Inchi: 1S/C15H14INO2/c1-17(14-10-6-5-9-13(14)16)15(18)19-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
- InChI Key: UUYTWTGPVSWNOI-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)N(C1=CC=CC=C1I)C
Experimental Properties
- Density: 1.595±0.06 g/cm3(Predicted)
- Boiling Point: 417.2±38.0 °C(Predicted)
- pka: -0.49±0.50(Predicted)
Benzyl 2-iodophenyl(methyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7187932-0.05g |
benzyl N-(2-iodophenyl)-N-methylcarbamate |
1860876-40-9 | 95.0% | 0.05g |
$1020.0 | 2025-03-12 | |
| Enamine | EN300-7187932-0.1g |
benzyl N-(2-iodophenyl)-N-methylcarbamate |
1860876-40-9 | 95.0% | 0.1g |
$1068.0 | 2025-03-12 | |
| Enamine | EN300-7187932-0.25g |
benzyl N-(2-iodophenyl)-N-methylcarbamate |
1860876-40-9 | 95.0% | 0.25g |
$1117.0 | 2025-03-12 | |
| Enamine | EN300-7187932-0.5g |
benzyl N-(2-iodophenyl)-N-methylcarbamate |
1860876-40-9 | 95.0% | 0.5g |
$1165.0 | 2025-03-12 | |
| Enamine | EN300-7187932-1.0g |
benzyl N-(2-iodophenyl)-N-methylcarbamate |
1860876-40-9 | 95.0% | 1.0g |
$1214.0 | 2025-03-12 | |
| Enamine | EN300-7187932-2.5g |
benzyl N-(2-iodophenyl)-N-methylcarbamate |
1860876-40-9 | 95.0% | 2.5g |
$2379.0 | 2025-03-12 | |
| Enamine | EN300-7187932-5.0g |
benzyl N-(2-iodophenyl)-N-methylcarbamate |
1860876-40-9 | 95.0% | 5.0g |
$3520.0 | 2025-03-12 | |
| Enamine | EN300-7187932-10.0g |
benzyl N-(2-iodophenyl)-N-methylcarbamate |
1860876-40-9 | 95.0% | 10.0g |
$5221.0 | 2025-03-12 |
Benzyl 2-iodophenyl(methyl)carbamate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on Benzyl 2-iodophenyl(methyl)carbamate
Benzyl 2-iodophenyl(methyl)carbamate (CAS No. 1860876-40-9): A Comprehensive Overview
Benzyl 2-iodophenyl(methyl)carbamate, identified by its Chemical Abstracts Service (CAS) number CAS No. 1860876-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising an iodinated phenyl ring and a carbamate functional group, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents. The iodine substituent at the para position of the phenyl ring enhances its reactivity, making it a versatile building block for further chemical modifications.
The significance of Benzyl 2-iodophenyl(methyl)carbamate lies in its potential applications across multiple domains, including medicinal chemistry, agrochemical research, and material science. Its molecular structure, characterized by a combination of electron-withdrawing and electron-donating groups, allows for diverse interactions with biological targets. This characteristic has positioned it as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways.
In recent years, there has been a surge in research focused on developing novel carbamate-based compounds due to their broad spectrum of biological activities. The carbamate moiety is particularly noteworthy for its role as a pharmacophore in drugs that modulate enzyme activity and receptor binding. The presence of an iodine atom at the 2-position of the phenyl ring further enhances its utility, as iodine can participate in various chemical transformations, including cross-coupling reactions that are pivotal in modern synthetic organic chemistry.
One of the most compelling aspects of Benzyl 2-iodophenyl(methyl)carbamate is its role in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By serving as a precursor for more complex molecules, this compound enables the synthesis of highly specific kinase inhibitors that can modulate these pathways effectively. Recent studies have demonstrated its utility in generating lead compounds that exhibit potent inhibitory activity against specific kinases, thereby opening new avenues for therapeutic intervention.
The synthesis of Benzyl 2-iodophenyl(methyl)carbamate involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the iodination of a substituted phenol followed by reaction with benzyl isocyanate to form the carbamate derivative. This synthetic route underscores the compound's importance as a scaffold for further derivatization, allowing chemists to tailor its properties for specific applications.
From a medicinal chemistry perspective, the structural features of Benzyl 2-iodophenyl(methyl)carbamate contribute to its potential as an anti-inflammatory agent. Inflammation is a hallmark of numerous chronic diseases, and targeting inflammatory pathways has become a major focus in drug discovery. Preliminary studies suggest that derivatives of this compound may interact with inflammatory mediators, offering a new approach to modulate inflammatory responses.
The role of halogenated aromatic compounds in medicinal chemistry cannot be overstated. The presence of an iodine atom provides additional reactivity that can be exploited through transition-metal-catalyzed reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig coupling. These reactions are essential tools for constructing complex molecular architectures and have been instrumental in the development of many modern drugs. Benzyl 2-iodophenyl(methyl)carbamate serves as an excellent starting material for such transformations, facilitating the synthesis of diverse libraries of compounds for high-throughput screening.
In addition to its pharmaceutical applications, Benzyl 2-iodophenyl(methyl)carbamate has shown promise in material science. Its ability to undergo selective functionalization makes it a valuable precursor for designing advanced materials with tailored properties. For instance, it can be used to synthesize polymers or copolymers that exhibit unique electronic or optical characteristics, which are relevant for applications in nanotechnology and electronics.
The growing interest in green chemistry has also influenced the research on Benzyl 2-iodophenyl(methyl)carbamate. Efforts are underway to develop synthetic methodologies that minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions are being explored to enhance sustainability without compromising yield or purity. These advancements align with global efforts to promote sustainable practices in chemical synthesis.
Future directions in the study of Benzyl 2-iodophenyl(methyl)carbamate include exploring its potential as an intermediate for drug candidates targeting neurodegenerative diseases. The compound's structural features suggest it may interact with specific neural receptors or enzymes involved in conditions such as Alzheimer's disease or Parkinson's disease. Further investigation into its biological activity could uncover new therapeutic opportunities.
The development of computational tools for predicting molecular properties has also accelerated research on this compound. Advanced computational methods allow researchers to model interactions between Benzyl 2-iodophenyl(methyl)carbamate and biological targets with high precision, guiding experimental design and accelerating the discovery process. These tools are particularly valuable for optimizing synthetic routes and predicting pharmacokinetic properties early in drug development.
In conclusion, Benzyl 2-iodophenyl(methyl)carbamate (CAS No. 1860876-40-9) represents a significant advancement in organic synthesis and pharmaceutical chemistry. Its unique structural features make it a versatile intermediate with broad applications across multiple scientific disciplines. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the development of innovative therapeutics and materials.
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